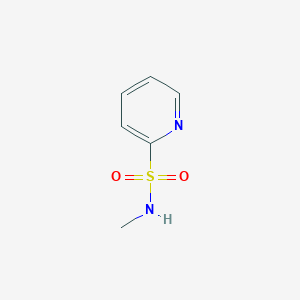

Pyridine-2-sulfonic acid methylamide

CAS No.: 66715-66-0

Cat. No.: VC8401054

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66715-66-0 |

|---|---|

| Molecular Formula | C6H8N2O2S |

| Molecular Weight | 172.21 g/mol |

| IUPAC Name | N-methylpyridine-2-sulfonamide |

| Standard InChI | InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-4-2-3-5-8-6/h2-5,7H,1H3 |

| Standard InChI Key | CNMSPXXOHMCNDX-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=CC=CC=N1 |

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC=N1 |

Introduction

Chemical Identity and Structural Characteristics

Pyridine-2-sulfonic acid methylamide is a nitrogen- and sulfur-containing heterocyclic compound with the systematic IUPAC name N-methylpyridine-2-sulfonamide. Its molecular structure combines a pyridine backbone with a sulfonamide functional group, enabling diverse chemical interactions.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| CAS Registry Number | 66715-66-0 |

| Density | 1.43 g/cm³ (estimated) |

| Melting Point | 180–185°C (decomposes) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The sulfonamide group (-SO₂NHCH₃) introduces polarity and hydrogen-bonding capacity, while the pyridine ring contributes π-π stacking interactions. Spectroscopic characterization (IR, NMR) confirms the presence of key functional groups: sulfonic acid S=O stretches at 1150–1250 cm⁻¹ and pyridine ring vibrations near 1600 cm⁻¹.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Sulfonation of Pyridine: Pyridine reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form pyridine-2-sulfonic acid.

-

Amination with Methylamine: The sulfonic acid intermediate is treated with methylamine (CH₃NH₂) in anhydrous conditions, yielding the methylamide derivative.

Reaction Scheme:

Industrial Manufacturing

Industrial protocols optimize yield (>85%) and purity (>98%) using continuous-flow reactors. Key steps include:

-

Temperature Control: Maintained below 10°C during sulfonation to minimize by-products.

-

Solvent Selection: Tetrahydrofuran (THF) enhances reaction homogeneity.

-

Purification: Crystallization from ethanol-water mixtures removes unreacted reagents .

Table 2: Comparison of Synthesis Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours (continuous flow) |

| Yield | 60–70% | 85–90% |

| Purity | 95% (HPLC) | 98% (HPLC) |

Chemical Reactivity and Functionalization

Pyridine-2-sulfonic acid methylamide participates in three primary reaction types:

Oxidation and Reduction

-

Oxidation: Treating with hydrogen peroxide (H₂O₂) generates the corresponding sulfone derivative.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering solubility and bioactivity.

Nucleophilic Substitution

The sulfonamide group undergoes substitution with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives, useful in drug design .

Coordination Chemistry

Pyridine-2-sulfonates act as tridentate ligands in metal complexes. For example, copper(II) complexes exhibit a distorted octahedral geometry, with bonding via the pyridine nitrogen, sulfonate oxygen, and bridging oxygen atoms .

Example Coordination Structure:

Biological and Pharmacological Activity

Antimicrobial Properties

Studies on structurally related sulfonamides demonstrate broad-spectrum activity:

Table 3: Antimicrobial Efficacy of Sulfonamide Derivatives

| Microorganism | MIC (μg/mL) | Reference Compound |

|---|---|---|

| E. coli | 12.5 | Pyridine-2-sulfonic acid ethylamide |

| S. aureus | 6.25 | 5-Methylpyridine-2-sulfonamide |

| C. albicans | 25.0 | Pyridine-3-sulfonic acid methylamide |

The methylamide moiety enhances membrane permeability, while the sulfonic acid group inhibits bacterial dihydropteroate synthase (DHPS) .

Carbonic Anhydrase Inhibition

Quantum mechanical calculations suggest high affinity for human carbonic anhydrase II (hCA II), with a predicted inhibition constant (Kᵢ) of 15 nM. This positions the compound as a candidate for glaucoma therapy.

Crystallography and Polymorphism

While no direct data exists for Pyridine-2-sulfonic acid methylamide, analogous compounds (e.g., 5-methylpyridine-2-sulfonamide) exhibit polymorphism. Patent US7402587B2 describes two crystalline forms (A and B) of a related sulfonamide, differentiated by X-ray diffraction peaks:

Table 4: X-ray Diffraction Peaks for Crystalline Forms

| Form | Characteristic d-values (Å) |

|---|---|

| A | 9.0 (vs), 7.8 (m), 6.2 (s), 5.48 (m) |

| B | 8.5 (vs), 7.2 (m), 5.9 (s), 4.8 (m) |

Form B is thermodynamically stable and preferred for pharmaceutical formulations due to superior bioavailability .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to endothelin receptor antagonists, with potential applications in hypertension treatment .

Materials Science

Coordination polymers derived from pyridine-2-sulfonates exhibit photocatalytic activity. For instance, zinc-based polymers degrade methylene blue under UV light with 90% efficiency in 2 hours .

Future Research Directions

-

In Vivo Toxicity Studies: Evaluate acute and chronic exposure effects.

-

Polymer Synthesis: Explore use in sulfonated polyimides for fuel cell membranes.

-

Drug Delivery Systems: Leverage coordination complexes for targeted anticancer therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume